Home > Products > Screening Compounds P88199 > {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine - 1016813-33-4

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

Catalog Number: EVT-3335961
CAS Number: 1016813-33-4
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

    Compound Description: [18F]T-401 is a PET radioligand designed for imaging Monoacylglycerol Lipase (MAGL). It demonstrates reversible binding to MAGL and exhibits high uptake in MAGL-enriched brain regions. []

    Relevance: Although [18F]T-401 and {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine belong to different chemical classes, they share a common structural motif: the pyrrolidine ring. This ring is central to both compounds' structures, highlighting the versatility of this scaffold in medicinal chemistry. []

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

    Compound Description: TPPU is a potent and selective soluble epoxide hydrolase (sEH) inhibitor. It exhibits anti-inflammatory effects and demonstrates potential in treating various conditions, including hypertension, neuropathic pain, and neurodegeneration. [, ]

    Relevance: TPPU shares significant structural similarities with {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine, particularly the presence of the 4-(trifluoromethoxy)phenyl moiety. This shared feature suggests a potential relationship in their pharmacological profiles and highlights the importance of this specific structural element. [, ]

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 acts as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). It effectively increases cyclic guanosine monophosphate (cGMP) levels in the rat brain and shows potential in treating cognitive impairment. []

    Relevance: Both Compound 20 and {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine feature the 4-(trifluoromethoxy)phenyl group within their structures. This commonality underscores the relevance of this group in designing compounds targeting the central nervous system and potentially influencing cognitive function. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

    Compound Description: Compound 7n is a potent and orally available inhibitor of the glycine transporter 1 (GlyT1). It demonstrates efficacy in increasing cerebrospinal fluid (CSF) glycine concentrations in rats. []

    Relevance: Similar to {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine, Compound 7n incorporates the 4-(trifluoromethoxy)phenyl group, indicating the potential significance of this structure in modulating neurotransmitter activity. Both compounds target the central nervous system, albeit through different mechanisms, further highlighting the importance of this chemical motif. []

    Compound Description: VU6012962 serves as an orally bioavailable and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). It demonstrates anxiolytic effects in preclinical models. []

    Relevance: Both VU6012962 and {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine contain the 4-(trifluoromethoxy)phenyl moiety. This shared structural element suggests that the presence of this group may be relevant for achieving CNS penetration and activity, highlighting a potential commonality in their pharmacological profiles. []

Overview

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure features a pyrrolidine ring connected to a trifluoromethoxy-substituted phenyl group, which may enhance its pharmacological properties. This compound is classified under amines, specifically as a substituted pyrrolidine derivative.

Source and Classification

The compound can be synthesized from commercially available precursors, particularly those involving pyrrolidine and trifluoromethoxy-substituted aromatic systems. It falls under the category of organic compounds used in pharmaceutical research, with implications for drug design and development.

Synthesis Analysis

Methods

The synthesis of {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine can be achieved through several methods, including:

  1. Nucleophilic Substitution Reactions: Utilizing trifluoromethoxy-substituted aryl halides with pyrrolidine derivatives.
  2. Condensation Reactions: Combining pyrrolidine with appropriate aldehydes or ketones that bear the trifluoromethoxy group.

Technical Details

A common synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with pyrrolidin-3-one under acidic conditions to yield the desired amine product. This method often requires careful control of temperature and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine can be represented as follows:

  • Chemical Formula: C12_{12}H14_{14}F3_3N
  • Molecular Weight: Approximately 251.24 g/mol

Data

The compound exhibits a complex three-dimensional structure due to the presence of the trifluoromethoxy group, which affects its electronic properties and sterics. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines, including:

  1. Acylation: Reacting with acyl chlorides to form amides.
  2. Alkylation: Participating in nucleophilic substitution reactions with alkyl halides.
  3. Coupling Reactions: Engaging in cross-coupling reactions with other aryl or heteroaryl groups.

Technical Details

These reactions often require specific conditions such as the presence of bases or catalysts (e.g., palladium catalysts for coupling reactions) to facilitate the transformation effectively.

Mechanism of Action

Process

The mechanism by which {1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets, such as receptors or enzymes relevant in pharmacological pathways.

Data

Studies suggest that compounds with similar structures may act as inhibitors or modulators of neurotransmitter systems, potentially affecting pathways related to mood regulation or cognitive function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Melting Point: Specific values depend on purity but generally range around 120-140 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water due to hydrophobic characteristics imparted by the trifluoromethoxy group.
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  2. Chemical Biology: In studies exploring receptor interactions and signaling pathways.
  3. Material Science: As a precursor for synthesizing novel materials with specific electronic properties due to its unique molecular structure.
Introduction to the Chemical Scaffold

Molecular Architecture and Core Structural Features

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (CAS 1016813-33-4) features a distinct molecular framework characterized by three modular components: a pyrrolidine ring, a primary aminomethyl group, and a 4-(trifluoromethoxy)phenyl substituent. The pyrrolidine nitrogen connects directly to the para-position of the phenyl ring, creating a planar aryl-amine linkage that restricts rotation. The trifluoromethoxy (-OCF₃) group exhibits high electron-withdrawing capacity (Hammett σₚ = 0.35) combined with substantial lipophilicity (π = 1.04), while the chiral C3 position bears the flexible aminomethyl arm, enabling diverse binding interactions [1] [4].

Key physicochemical properties include:

  • Molecular Formula: C₁₂H₁₅F₃N₂O
  • Molecular Weight: 260.26 g/mol
  • LogP: 2.37 (calculated), indicating moderate lipophilicity
  • Topological Polar Surface Area (TPSA): 38.49 Ų, suggesting moderate membrane permeability
  • H-Bond Donors/Acceptors: 1/3 [1]

The stereochemistry at the pyrrolidine C3 position significantly influences bioactivity. The chiral center allows enantiomeric forms: (R)- and (S)-configurations exhibit distinct pharmacodynamic profiles due to differential target binding. The primary amine enables salt formation (e.g., hydrochlorides) for improved crystallinity and solubility [1] [7].

Table 1: Structural Comparison with Related Scaffolds

Compound NameCore StructureKey SubstituentMolecular FormulalogP
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanaminePyrrolidin-3-yl-methanamine4-(OCF₃)PhC₁₂H₁₅F₃N₂O2.37
(1-Phenylpyrrolidin-3-yl)methanaminePyrrolidin-3-yl-methanaminePhC₁₁H₁₆N₂1.89
Phenyl[4-(trifluoromethoxy)phenyl]methanamineBenzhydrylamine4-(OCF₃)Ph, PhC₁₄H₁₂F₃NO3.52
3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dioneOxazolidinedione-pyrrolidine4-CF₃-PhSO₂C₁₄H₁₃F₃N₂O₅S2.98 [1] [3]

Historical Development and Emergence in Medicinal Chemistry

The scaffold emerged post-2010 as medicinal chemists sought to overcome limitations in earlier neuroactive and antimicrobial agents. Its development parallels two key trends:

  • Pyrrolidinylmethanamine Optimization: Simple phenylpyrrolidinylmethanamines (e.g., (1-phenylpyrrolidin-3-yl)methanamine, CID 23009502) showed CNS activity but suffered from rapid metabolism and low selectivity. Strategic incorporation of the trifluoromethoxy group addressed these issues by blocking cytochrome P450 oxidation sites and enhancing target affinity [3] [4].

  • Trifluoromethoxy Group Utilization: FDA approvals of -OCF₃-containing drugs (e.g., ubrogepant, 2019; alpelisib, 2020) demonstrated improved metabolic stability and binding kinetics over methyl/chloro analogs. This drove adoption in kinase inhibitors, GPCR modulators, and antimicrobials [4] [6].

Synthetic breakthroughs enabling scalable production include:

  • Reductive Amination: Between 4-(trifluoromethoxy)aniline and N-Boc-3-pyrrolidinone followed by borane reduction
  • Chiral Resolution: Diastereomeric salt formation with L-tartaric acid to access enantiopure (R)- and (S)-forms [1]

Table 2: Key Developments in Scaffold Emergence

YearDevelopment MilestoneTherapeutic Context
Pre-2010(1-Phenylpyrrolidin-3-yl)methanamine derivatives exploredCNS agents (dopamine/serotonin modulation)
2015Kinase inhibitor designs incorporating 4-(OCF₃)phenylOncology (Akt/PI3K inhibition)
2018Systematic SAR of 3-aminomethyl pyrrolidines with -OCF₃Antibacterials (ATP synthase inhibition)
2020Chiral synthesis protocols establishedEnantioselective drug development [2] [4] [6]

Significance of the Trifluoromethoxy-Pyrrolidinylmethanamine Framework

This scaffold addresses three critical challenges in modern drug design:

Metabolic Stability Enhancement: The trifluoromethoxy group reduces oxidative metabolism by:

  • Blocking para-hydroxylation (a major pathway for simple phenyl analogs)
  • Increasing C–H bond strength in adjacent positions (BDE ≈ 106 kcal/mol vs. 98 kcal/mol for alkyl C–H) [2] [4]

Stereochemical Complexity for 3D Targeting: The rigid pyrrolidine constrains the amine vector in specific orientations, improving selectivity for structurally sensitive targets (e.g., GPCRs versus transporters). Enantiomeric pairs often show >10-fold differences in Ki values [2] [7].

Balanced Physicochemical Profile: The -OCF₃ group increases lipophilicity (ΔlogP ≈ +0.5 vs. OCH₃) but maintains moderate polarity via the methoxy oxygen. This balances membrane permeability (logP ≈ 2.4) and aqueous solubility (>1 mg/mL as salts), addressing a common gap in CNS-active compounds [1] [6].

Structure-Activity Relationship (SAR) studies reveal:

  • Primary Amine Essentiality: N-methylation abolishes >90% activity in kinase targets
  • Para-Substitution Superiority: 4-OCF₃ outperforms ortho/meta in potency and metabolic stability
  • Pyrrolidine Ring Rigidity: Saturation maintains planar geometry critical for π-stacking [6] [7]

Table 3: SAR Insights for Key Modifications

Structural VariationBiological EffectMechanistic Basis
Primary amine → N-methylamine>90% activity lossH-bond donation capacity eliminated
4-OCF₃ → 4-OMe3-5x ↓ metabolic stabilityIncreased para-hydroxylation
Pyrrolidine → PiperidineAltered target selectivityRing flexibility/conformation change
(S)-enantiomerOften 2-10x ↑ potency vs. (R)Differential binding pocket fit [4] [6]

The framework serves as a versatile template for targeting:

  • Neurological Disorders: Dopamine/Serotonin transporters (primary amine mimics neurotransmitters)
  • Infectious Diseases: ATP synthase inhibition (rigid scaffold disrupts enzyme assembly)
  • Oncology: Kinase hinge-binding domains (pyrrolidine nitrogen coordinates ATP ribose) [2] [6]

Properties

CAS Number

1016813-33-4

Product Name

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]methanamine

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-10(2-4-11)17-6-5-9(7-16)8-17/h1-4,9H,5-8,16H2

InChI Key

ZPAJVKGSUPURKS-UHFFFAOYSA-N

SMILES

C1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.